molecular formula C10H20O2 B3287082 5-Decene-4,7-diol CAS No. 83726-20-9

5-Decene-4,7-diol

Cat. No.: B3287082
CAS No.: 83726-20-9
M. Wt: 172.26 g/mol
InChI Key: BXHJMGQEUSQVEF-BQYQJAHWSA-N
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Description

5-Decene-4,7-diol: is an organic compound with the molecular formula C10H20O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. The compound is characterized by a decene backbone with hydroxyl groups attached at the 4th and 7th positions. This structure imparts unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Decene-4,7-diol can be achieved through various methods. One common approach involves the dihydroxylation of 5-decene. This reaction can be carried out using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction typically proceeds under mild conditions, yielding the desired diol with high selectivity.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 5-decene-4,7-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) at elevated pressures and temperatures. The resulting diol is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 5-Decene-4,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.

Major Products Formed:

    Oxidation: 5-Decene-4,7-dione or 5-decene-4,7-dicarboxylic acid.

    Reduction: Decane.

    Substitution: 5-Decene-4,7-dichloride or 5-Decene-4,7-dibromide.

Scientific Research Applications

Chemistry: 5-Decene-4,7-diol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It is also used in the synthesis of biologically active molecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a building block for drug development. Its diol structure allows for the creation of derivatives with enhanced biological activity.

Industry: this compound is used in the production of polymers, surfactants, and lubricants. Its ability to undergo various chemical reactions makes it a versatile compound in industrial applications.

Mechanism of Action

The mechanism of action of 5-Decene-4,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    1-Decene-4,7-diol: Similar structure but with hydroxyl groups at different positions.

    5-Decene-1,10-diol: Contains hydroxyl groups at the terminal positions.

    5-Decene-4,7-dione: An oxidized form of 5-Decene-4,7-diol.

Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-dec-5-ene-4,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-12H,3-6H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHJMGQEUSQVEF-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=CC(CCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(/C=C/C(CCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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